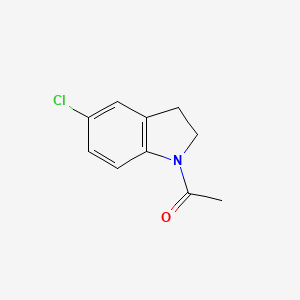
1-Acetyl-5-chloroindoline
Cat. No. B8741442
M. Wt: 195.64 g/mol
InChI Key: KNBHLYGLPSDIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04377699
Procedure details


1428 g (12 moles) of indoline and 3000 ml of chloroform were admixed with stirring with 1350 g (132 moles) of acetic acid anhydride with cooling to keep the temperature at 20° to 30° C. and the mixture was stirred for one hour. Then, 600 ml of water were added thereto followed by addition in portions over 71/2 hours to the mixture of 702 g (6.6 moles) of sodium carbonate with vigorous stirring and external cooling during which carbon dioxide evolved. Within 7.5 hours 937 g (13.2 moles) of chlorine were added to the mixture held at no more than 30° C. and the mixture was stirred for 30 minutes. 3000 g of water were added to the mixture which was stirred for 15 minutes after which the organic phase was separated and evaporated to dryness under reduced pressure at 130° C. At 70° to 75° C. 2400 ml of isopropanol were added to the residue and the mixture was stirred with heating until total dissolution occured and the mixture was cooled to room temperature and was stirred at 20° to 25° C. for one hour. The mixture was vacuum filtered to obtain 5-chloro-1-acetyl-indoline melting at 115° to 116° C. which was washed with 1500 ml of isopropanol.








Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[C:10]([O:13]C(=O)C)(=O)[CH3:11].C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O.[Cl:26]Cl>O.C(Cl)(Cl)Cl>[Cl:26][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[N:1]([C:10](=[O:13])[CH3:11])[CH2:2][CH2:3]2 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1428 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC2=CC=CC=C12
|
Step Two
|
Name
|
|
|
Quantity
|
1350 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
702 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
937 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Six
|
Name
|
|
|
Quantity
|
3000 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eight
|
Name
|
|
|
Quantity
|
3000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 20° to 30° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thereto followed by addition in portions over 71/2 hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with vigorous stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held at no more than 30° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 15 minutes after which the organic phase
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure at 130° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 70° to 75° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2400 ml of isopropanol were added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating until total dissolution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at 20° to 25° C. for one hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2CCN(C2=CC1)C(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
